molecular formula C10H15BrO B3428094 (1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 64474-54-0

(1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B3428094
CAS No.: 64474-54-0
M. Wt: 231.13 g/mol
InChI Key: NJQADTYRAYFBJN-HNQUHTCLSA-N
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Description

(1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[221]heptan-2-one is a bicyclic organic compound characterized by its unique structure and bromine substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the bromination of camphor derivatives. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

    Substitution: Formation of 3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one.

    Reduction: Formation of 3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptane.

    Oxidation: Formation of 3-carboxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one.

Scientific Research Applications

Chemistry

In chemistry, (1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is used as a starting material for the synthesis of various complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biological studies, particularly in the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a subject of research in medicinal chemistry.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating various conditions, although specific applications are still under study.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, facilitating various chemical transformations. The compound can interact with enzymes and receptors, leading to changes in biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Camphor: A structurally related compound with similar bicyclic framework but without the bromine substitution.

    Bromocamphor: Another brominated derivative of camphor, differing in the position of the bromine atom.

Uniqueness

(1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to its specific stereochemistry and bromine substitution. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and research.

Properties

CAS No.

64474-54-0

Molecular Formula

C10H15BrO

Molecular Weight

231.13 g/mol

IUPAC Name

(1S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6?,7?,10-/m1/s1

InChI Key

NJQADTYRAYFBJN-HNQUHTCLSA-N

Isomeric SMILES

C[C@]12CCC(C1(C)C)C(C2=O)Br

SMILES

CC1(C2CCC1(C(=O)C2Br)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2Br)C)C

boiling_point

274.0 °C

melting_point

76.5 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
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(1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
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(1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
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(1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 6
(1S,3R,4R)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

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